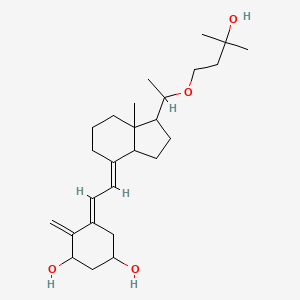

1beta-Maxacalcitol

Description

Historical Context of Vitamin D Analog Research

The journey into the world of vitamin D analogs began with a deeper understanding of the natural hormone's diverse physiological roles. Initially recognized for its crucial function in calcium and phosphate (B84403) metabolism and bone health, further research in the latter half of the 20th century unveiled its influence on cell proliferation, differentiation, and the immune system.

A pivotal discovery was the identification of the vitamin D receptor (VDR), a nuclear receptor present in a wide array of tissues beyond the classic sites of bone, intestine, and kidney. This finding suggested that the effects of vitamin D were far more widespread than previously thought. However, the therapeutic application of calcitriol (B1668218) for conditions like hyperproliferative disorders was hampered by its potent calcemic activity; at doses required to achieve therapeutic effects on cell growth, there was a significant risk of hypercalcemia.

This challenge spurred a concerted effort by academic and pharmaceutical researchers to synthesize vitamin D analogs that could dissociate the desirable anti-proliferative and immunomodulatory effects from the undesirable calcemic effects. This led to the development of a multitude of vitamin D derivatives, including 1beta-Maxacalcitol, with modifications to the A-ring, C-ring, or side-chain of the vitamin D molecule.

Rationale for the Development of Selective Vitamin D Receptor Agonists

The primary rationale for developing selective Vitamin D Receptor (VDR) agonists like this compound was to create compounds with a more favorable therapeutic window than naturally occurring vitamin D. The goal was to engineer molecules that would preferentially activate the VDR in specific target tissues, thereby minimizing systemic side effects, particularly hypercalcemia.

Selective VDR agonists are designed to modulate the expression of specific genes. Upon binding to the VDR, the receptor forms a complex with the retinoid X receptor (RXR). This heterodimer then binds to vitamin D response elements (VDREs) on the DNA, initiating the transcription of target genes. The selectivity of an agonist can be influenced by several factors, including its binding affinity for the VDR in different cellular contexts and its interaction with co-regulatory proteins.

By modifying the structure of the vitamin D molecule, researchers aimed to alter its pharmacokinetic and pharmacodynamic properties. For instance, some analogs were designed for rapid metabolism in non-target tissues, reducing their systemic impact. Others were developed to have a higher affinity for the VDR in specific cell types, such as keratinocytes in the skin, while having a lower impact on intestinal calcium absorption. This compound, also known as 22-oxacalcitriol, emerged from this research as a promising selective VDR agonist with a reduced calcemic effect compared to calcitriol.

Current Landscape and Future Directions in this compound Academic Research

Current academic research on this compound is multifaceted, primarily focusing on its application in dermatology and nephrology, and delving deeper into its molecular mechanisms of action.

Dermatological Research: A significant body of research has investigated the use of topical this compound for psoriasis, a chronic autoimmune skin condition characterized by hyperproliferation of keratinocytes and inflammation. Studies have shown that this compound can inhibit keratinocyte proliferation and modulate the immune response in the skin. nih.gov Specifically, research has demonstrated that it can induce regulatory T cells (Tregs) and downregulate the production of pro-inflammatory cytokines such as IL-17 and IL-23, which are key drivers of psoriasis. nih.gov

Nephrological Research: In the field of nephrology, research has explored the use of this compound for secondary hyperparathyroidism in patients with chronic kidney disease. It has been investigated for its ability to suppress parathyroid hormone (PTH) synthesis and secretion with a lower risk of hypercalcemia compared to non-selective VDR activators.

Immunomodulatory and Anti-inflammatory Effects: Beyond specific diseases, academic inquiry continues to explore the broader immunomodulatory and anti-inflammatory properties of this compound. This includes its influence on various immune cells and signaling pathways.

Future Directions: The future of this compound research is likely to follow several key avenues:

Combination Therapies: A promising area of future research is the use of this compound in combination with other therapeutic agents. Studies have already explored its use with corticosteroids and biologics like adalimumab for psoriasis, with results suggesting potential for enhanced efficacy and control of skin lesions. nih.govnih.gov Further investigations into optimal combination regimens and their long-term outcomes are anticipated.

Novel Dermatological Applications: Given its anti-proliferative and anti-inflammatory effects, research may expand to investigate the utility of this compound in other dermatological conditions characterized by inflammation and abnormal cell growth, such as palmoplantar pustulosis. nih.gov

Exploration of Molecular Pathways: A deeper understanding of the specific molecular signaling pathways modulated by this compound is a key area for future research. This includes elucidating its precise interactions with the VDR and downstream gene targets in different cell types.

Addressing Unmet Needs in Psoriasis Treatment: Despite advances in psoriasis therapy, there remain unmet needs, including the desire for more effective, faster-acting, and longer-lasting treatments with favorable safety profiles. ahdbonline.comjddonline.com Future research on this compound may focus on its potential to address these gaps, particularly in patient populations who are not responsive to or cannot tolerate other therapies.

Structure

3D Structure

Properties

Molecular Formula |

C26H42O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(5E)-5-[(2E)-2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9+ |

InChI Key |

DTXXSJZBSTYZKE-PQEHHWQQSA-N |

Isomeric SMILES |

CC(C1CCC\2C1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

Canonical SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |

Origin of Product |

United States |

Molecular Mechanisms of 1beta Maxacalcitol Action

Vitamin D Receptor (VDR) Binding and Activation

The biological effects of 1beta-Maxacalcitol are contingent upon its ability to bind to and activate the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. nih.gov This activation process is a critical first step that triggers subsequent genomic actions.

Ligand-Receptor Interaction Dynamics

This compound, referred to hereafter by its common analog name Maxacalcitol (B1676222), acts as a potent agonist for the VDR. The binding dynamics between Maxacalcitol and the VDR are a key determinant of its biological activity. While its affinity for the VDR is slightly lower than that of the endogenous hormone calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), it possesses a significantly reduced affinity for the serum vitamin D-binding protein (DBP). researchgate.netnih.gov This lower affinity for DBP facilitates its rapid clearance from the bloodstream but also enhances its accessibility to target tissues, allowing for higher association with the intracellular VDR in target cells like those in the intestine. nih.gov

| Compound | Relative Affinity for VDR (Calcitriol = 100) | Relative Affinity for DBP (Calcitriol = 100) |

|---|---|---|

| Calcitriol (1α,25(OH)₂D₃) | 100 | 100 |

| Maxacalcitol (OCT) | ~67 | ~0.2 |

This table compares the binding affinity of Maxacalcitol to the Vitamin D Receptor (VDR) and the serum Vitamin D-Binding Protein (DBP), relative to the natural ligand, Calcitriol. Data is synthesized from published research. researchgate.netnih.govoncotarget.com

Conformational Changes in VDR Induced by this compound Binding

Upon binding of an agonist like Maxacalcitol, the VDR undergoes a critical conformational change. This structural shift is essential for its subsequent interactions with other proteins and DNA. nih.gov Research using limited proteolytic digestion has shown that VDR analogs can induce distinct conformations. One study demonstrated that an analog of Maxacalcitol induced a conformational change that resulted in significantly greater protection of the VDR from proteolytic degradation compared to calcitriol. This suggests that Maxacalcitol stabilizes the receptor in a unique and more robust conformation, which may contribute to its enhanced biological activity in certain contexts.

Heterodimerization with Retinoid X Receptor (RXR)

The ligand-bound, conformationally altered VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily. nih.govmdpi.com This VDR-RXR heterodimer is the primary functional unit that interacts with DNA. The specific conformation induced by the ligand in the VDR is crucial for efficient dimerization. It has been shown that co-expression of RXR promotes the nuclear accumulation and targeting of the VDR. nih.gov The stabilized conformation induced by Maxacalcitol is thought to facilitate a more stable and transcriptionally potent VDR-RXR heterodimer, enhancing its ability to regulate gene expression compared to the natural ligand under certain conditions.

Genomic Actions of this compound

The genomic actions of Maxacalcitol are mediated by the VDR-RXR heterodimer, which functions as a transcription factor to modulate the expression of a wide array of target genes. researchgate.netresearchgate.net

Vitamin D Response Element (VDRE) Recognition and Binding

The VDR-RXR heterodimer, activated by Maxacalcitol, binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. mdpi.comresearchgate.net VDREs typically consist of a direct repeat of two hexanucleotide half-sites separated by a three-nucleotide spacer (a DR3-type element). mdpi.com The binding of the VDR-RXR complex to VDREs is a prerequisite for the transcriptional regulation of the associated gene. The stability and conformation of the heterodimer, influenced by Maxacalcitol, directly impact the efficiency and strength of this binding, which in turn dictates the magnitude of the transcriptional response.

Transcriptional Regulation of Target Genes

Following binding to a VDRE, the Maxacalcitol-VDR-RXR complex recruits a suite of co-regulatory proteins (co-activators or co-repressors) that modify chromatin structure and influence the assembly of the basal transcription machinery, leading to either an increase or decrease in the rate of gene transcription. researchgate.netnih.gov Maxacalcitol has been shown to regulate a diverse set of genes involved in cellular proliferation, differentiation, and immune modulation.

For instance, in dermatology, Maxacalcitol is known to suppress the proliferation of keratinocytes and promote their differentiation by upregulating genes such as involucrin (B1238512) and transglutaminase 1. nih.gov In models of skin inflammation, it effectively downregulates the expression of pro-inflammatory cytokine genes like IL23A (encoding IL-23p19), IL17A, IL17F, and TNF (encoding TNF-α), while increasing the expression of anti-inflammatory genes like FOXP3 and IL10. nih.gov A hallmark of VDR activation is the potent induction of the CYP24A1 gene, which encodes the enzyme responsible for catabolizing active vitamin D metabolites, creating a negative feedback loop. nih.govnih.govmedlineplus.govgenecards.org

| Gene | Protein Product | Function | Effect of Maxacalcitol |

|---|---|---|---|

| CYP24A1 | 24-hydroxylase | Vitamin D catabolism | Upregulation |

| S100A7 (Psoriasin) | Psoriasin | Pro-inflammatory, antimicrobial | Downregulation |

| IL23A | Interleukin-23 subunit p19 | Pro-inflammatory cytokine | Downregulation |

| IL17A | Interleukin-17A | Pro-inflammatory cytokine | Downregulation |

| FOXP3 | Forkhead box P3 | T-regulatory cell master regulator | Upregulation |

| CAMP (LL-37) | Cathelicidin antimicrobial peptide | Innate immunity, antimicrobial | Upregulation |

| SPP1 | Osteopontin | Cell adhesion, bone mineralization | Upregulation |

| CALB1 | Calbindin D9k | Intestinal calcium transport | Upregulation (transient) |

This table summarizes the regulatory effect of Maxacalcitol on various target genes involved in different biological processes. Information is based on findings from multiple studies. medchemexpress.comnih.govnih.govnih.govnih.gov

Recruitment of VDR Coactivator Proteins

Upon binding of this compound, the VDR undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This ligand-activated VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. A crucial step in the subsequent activation of transcription is the recruitment of coactivator proteins.

These coactivators, which include members of the steroid receptor coactivator (SRC) family and the VDR-interacting protein (DRIP)/Mediator complex, act as bridging molecules between the VDR-RXR heterodimer and the general transcription machinery. For instance, in osteoblastic cells, the VDR preferentially recruits SRC-1 rapidly to the osteocalcin (B1147995) gene promoter following ligand stimulation. nih.govnih.gov This recruitment is a key event, correlating with the enhancement of gene transcription and an increase in histone acetylation at the promoter, a hallmark of transcriptionally active chromatin. nih.gov In contrast, the DRIP205 subunit of the Mediator complex is recruited at later time points. nih.govnih.gov The coactivator p300, which possesses intrinsic histone acetyltransferase (HAT) activity, also plays a critical role by interacting with the VDR complex at the osteocalcin promoter to facilitate the response to vitamin D. nih.gov

Table 1: VDR Coactivator Recruitment by Vitamin D Analogs This table summarizes key findings on the recruitment of coactivator proteins by the VDR upon ligand binding. Data is primarily from studies on 1α,25-dihydroxyvitamin D3, a close structural and functional analog of this compound.

| Coactivator Protein | Key Findings | Associated Gene/Cell Type | Reference |

|---|---|---|---|

| SRC-1 (p160 family) | Rapid and preferential recruitment to the promoter upon ligand binding. Correlates with transcriptional enhancement and histone acetylation. | Osteocalcin gene in osteoblastic cells | nih.govnih.gov |

| DRIP205 (Mediator Complex) | Recruited to the promoter after several hours of ligand exposure, suggesting a role in later phases of transcription. | Osteocalcin gene in osteoblastic cells | nih.govnih.gov |

| p300/CBP | Interacts with the VDR and other transcription factors like Runx2 at the promoter. Its presence is required for robust transcriptional activation. | Osteocalcin gene in osteoblastic cells | nih.govumassmed.edu |

Interaction with VDR Corepressor Proteins

In addition to recruiting coactivators, the VDR can also interact with corepressor proteins, which mediate transcriptional repression. This dual capability allows for fine-tuned regulation of gene expression. The unliganded VDR can be associated with corepressors like the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.gov

Interestingly, the binding of an agonist like a vitamin D analog does not always lead to the dissociation of corepressors. In some contexts, the agonist-bound VDR-RXR heterodimer can recruit corepressors to specific VDREs, leading to a down-regulation of gene expression. nih.gov This highlights a complex regulatory mechanism where the specific promoter context and the interplay of various transcription factors determine whether the VDR complex will activate or repress a target gene. The balance between coactivator and corepressor recruitment is, therefore, a critical determinant of the cellular response to this compound. nih.gov

Cell-Specific and Tissue-Specific Gene Expression Profiles

The transcriptional outcomes of this compound administration are highly dependent on the cellular and tissue context. This specificity arises from the differential expression of the VDR, co-regulators, and other transcription factors in various cell types.

A primary therapeutic target of this compound is the parathyroid gland. In parathyroid cells, it potently suppresses the transcription of the parathyroid hormone (PTH) gene. nih.gov This effect is mediated not only by direct repression of the PTH promoter but also by the upregulation of the expression of both the VDR and the calcium-sensing receptor (CaSR), which increases the sensitivity of the cells to calcium and further inhibits PTH secretion. nih.govnih.gov

In the context of skin, particularly in models of psoriasis, Maxacalcitol has been shown to modulate the expression of a range of genes involved in inflammation and immune responses. It downregulates the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, IL-12p40, TNF-α, and IL-6. Notably, it also uniquely downregulates IL-23p19, a key cytokine in the pathogenesis of psoriasis. Concurrently, it upregulates the anti-inflammatory cytokine IL-10. In bone, vitamin D analogs are well-known regulators of osteoblast function, controlling the expression of genes critical for bone matrix formation, such as osteocalcin. nih.govresearchgate.netfrontiersin.org

Non-Genomic Actions and Rapid Signaling Pathways Mediated by this compound

Beyond the classical genomic pathway that involves changes in gene expression, this compound can also elicit rapid biological responses that occur within seconds to minutes. These non-genomic actions are too swift to be accounted for by transcription and translation and are mediated by signaling events initiated at the cell membrane.

Membrane-Associated VDR Interactions

Evidence points to the existence of a distinct, membrane-associated form of the Vitamin D Receptor (mVDR) that is responsible for these rapid, non-genomic effects. This receptor is pharmacologically distinguishable from the nuclear VDR. Crucially, studies have shown that this membrane receptor recognizes not only 1α,25-dihydroxyvitamin D3 but also its 1-beta epimer, providing a direct mechanism for the non-genomic actions of this compound.

Activation of Intracellular Signaling Cascades (e.g., Mitogen-Activated Protein Kinase, Calcium Signaling)

The binding of this compound to the mVDR triggers a cascade of intracellular signaling events.

Calcium Signaling: A key rapid response is the mobilization of intracellular calcium. This is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.commdpi.comnih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol. embopress.orgmdpi.comnih.gov This transient increase in intracellular calcium concentration acts as a signal to modulate the activity of various downstream enzymes and cellular processes. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Signaling: Another important non-genomic pathway activated by vitamin D analogs is the MAPK signaling cascade. This involves a series of protein kinases that phosphorylate and activate one another. The three major MAPK pathways—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—have all been shown to be rapidly activated by vitamin D analogs. nih.govconicet.gov.arnih.govmdpi.com For instance, 1α,25(OH)2D3 can induce the phosphorylation and activation of p38 and JNK within minutes in muscle cells. conicet.gov.ar The activation of these pathways can have diverse cellular consequences, including the regulation of cell proliferation, differentiation, and apoptosis. nih.gov

Table 3: Non-Genomic Signaling Pathways Activated by Vitamin D Analogs This table summarizes the key components of the rapid, non-genomic signaling pathways initiated by vitamin D analogs at the cell membrane.

| Signaling Pathway | Key Components and Events | Typical Onset | Reference |

|---|---|---|---|

| Calcium Signaling | Activation of Phospholipase C (PLC) -> Generation of IP3 and DAG -> IP3 binds to IP3R on ER -> Release of intracellular Ca2+. | Seconds to minutes | embopress.orgmdpi.commdpi.comnih.govnih.gov |

| MAPK Signaling | Phosphorylation and activation of ERK, JNK, and p38 pathways. | Minutes | nih.govconicet.gov.arnih.govmdpi.com |

Preclinical Investigations of 1beta Maxacalcitol Biological Activities

In Vitro Studies on Cellular Proliferation and Differentiation

1beta-Maxacalcitol, like other vitamin D analogues, has been investigated for its ability to control cell growth and promote cell maturation in various cell types. These properties are fundamental to its potential therapeutic applications and are explored in detail in the following subsections.

Maxacalcitol (B1676222) has demonstrated significant effects on normal human keratinocytes (NHK), the primary cell type in the epidermis. In vitro studies show that Maxacalcitol can suppress the proliferation of these cells and induce them to differentiate, a key process for maintaining healthy skin.

Research comparing Maxacalcitol to calcipotriol (B1668217), tacalcitol, and the endogenous 1,25-dihydroxyvitamin D3 found that all compounds decreased NHK proliferation in a concentration-dependent manner. nih.gov The anti-proliferative effect was comparable among these analogues, with the maximal effect observed at a concentration of 10⁻⁷ M. nih.gov

Furthermore, Maxacalcitol promotes keratinocyte differentiation by inducing the expression of key differentiation markers. nih.gov Studies have shown an increase in both the mRNA and protein levels of involucrin (B1238512) and transglutaminase 1, which are essential for the formation of the cornified cell envelope (CE), a critical barrier structure in the skin. nih.gov The induction of CE formation by Maxacalcitol was observed to be similar in potency to 1,25-dihydroxyvitamin D3 and other analogues. nih.gov However, the expression of other proteins like keratin (B1170402) 5 and keratin 1 was not significantly altered by these active vitamin D3 analogues. nih.gov These findings underscore the role of Maxacalcitol in regulating the normal cycle of epidermal cell turnover.

| Biological Process | Effect | Key Markers/Assays | Potency Comparison |

|---|---|---|---|

| Proliferation | Suppression (concentration-dependent) | MTS, BrdU, and 3H-thymidine incorporation assays | Similar potency to 1,25(OH)2D3, tacalcitol, and calcipotriol |

| Differentiation | Induction | Increased involucrin and transglutaminase 1 (mRNA and protein) | Similar potency to 1,25(OH)2D3 and its analogues |

| Cornified Envelope (CE) Formation | Induction | CE formation assay | Similar potency to 1,25(OH)2D3 and its analogues |

| Keratin Expression | No significant alteration | Keratin 5 and Keratin 1 levels | Not applicable |

The parent compound of Maxacalcitol, 1,25-dihydroxyvitamin D3 (calcitriol), and its analogues are known to exhibit anti-cancer properties in various cancer cell lines by inhibiting cell growth and promoting differentiation.

In melanoma cell lines such as B16-F10, calcitriol (B1668218) has been shown to inhibit cell proliferation in a dose-dependent manner. nih.gov These anti-proliferative effects are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govscispace.com Similarly, in prostate cancer cells (LNCaP), calcitriol inhibits growth by causing cells to accumulate in the G0/G1 phase of the cell cycle and by inducing apoptosis. scispace.com

Vitamin D analogues can halt the progression of cancer cells through the cell cycle, a key mechanism for controlling proliferation. Studies on prostate cancer cells (LNCaP) treated with calcitriol showed an accumulation of cells in the G0/G1 phase of the cell cycle. scispace.com This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby stopping cell division. In other cancer models, such as human colorectal cancer cell lines, related compounds have been shown to induce cell cycle arrest at different checkpoints. For instance, vanillin (B372448) was found to cause G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations in HT-29 cells. nih.gov The specific phase of cell cycle arrest can depend on the cell type and the concentration of the compound used.

Inducing apoptosis is a critical strategy for eliminating cancer cells. Vitamin D compounds have been shown to trigger this process through various molecular pathways. In melanoma cells, calcitriol treatment leads to the upregulation of key apoptosis-related proteins, including caspase-3, caspase-8, and caspase-9. nih.gov Caspases are a family of protease enzymes that play an essential role in initiating and executing programmed cell death.

Another critical pathway involves the Bcl-2 family of proteins, which regulate apoptosis. scispace.commdpi.com In prostate cancer cells, calcitriol-induced apoptosis is associated with the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL. scispace.com The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins is a key determinant of a cell's fate, and by shifting this balance, vitamin D analogues can promote cell death. scispace.com Overexpression of Bcl-2 has been shown to block calcitriol-induced apoptosis, confirming the importance of this pathway. scispace.com

| Cell Line | Compound | Effect | Mechanism | Source |

|---|---|---|---|---|

| B16-F10 (Melanoma) | Calcitriol | Inhibited proliferation, induced apoptosis | Upregulation of caspase-3, caspase-8, caspase-9 | nih.gov |

| LNCaP (Prostate Cancer) | Calcitriol | Inhibited growth, induced apoptosis | G0/G1 cell cycle arrest, downregulation of Bcl-2 and Bcl-XL | scispace.com |

| HT-29 (Colorectal Cancer) | Vanillin | Induced apoptosis, cell cycle arrest | G0/G1 or G2/M arrest depending on concentration | nih.gov |

A hallmark of acute myeloid leukemia (AML) is a blockage in the differentiation of myeloid precursor cells. frontiersin.org Vitamin D compounds have been extensively studied for their ability to overcome this block. In vitro studies have demonstrated that 1,25-dihydroxyvitamin D3 can induce mouse myeloid leukemia cells to differentiate into mature macrophages. nih.govnih.gov This differentiation is characterized by changes in cell morphology and the acquisition of mature functions, such as phagocytic activity. nih.gov The minimal concentration of 1,25-dihydroxyvitamin D3 required to induce this differentiation was found to be as low as 0.12 nM. nih.gov This effect highlights a non-classical role for vitamin D compounds in regulating the maturation of hematopoietic cells. frontiersin.orgnih.gov The protein Mcl-1, originally named for its role in the differentiation of myeloid leukemia cells, is a key regulator in these pathways. ebi.ac.uk

Anti-proliferative and Pro-differentiative Effects in Cancer Cell Lines

Immunomodulatory and Anti-Inflammatory Effects in Cellular Models

Beyond its effects on proliferation and differentiation, this compound and related vitamin D analogues possess significant immunomodulatory and anti-inflammatory properties. These effects are primarily mediated through their interaction with immune cells, such as T lymphocytes.

In vitro studies using cellular models show that calcitriol can modulate the immune response by altering cytokine production. nih.gov It has been observed to reduce the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) in activated T lymphocytes. nih.gov Concurrently, it can increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) in T cells from female donors. nih.gov

In models relevant to skin inflammation, such as psoriasis, vitamin D analogues like calcipotriol have been shown to inhibit the proliferation of T lymphocytes. researchgate.netresearchgate.net They can also suppress the expression of chemokines like Interleukin-8 (IL-8), which are responsible for recruiting immune cells to sites of inflammation. researchgate.net The mechanism often involves modulating the critical IL-23/Th17 inflammatory axis, which plays a central role in many autoimmune diseases. researchgate.net By promoting a shift from a pro-inflammatory T cell profile (Th1/Th17) to a more regulatory one (Treg), these compounds help to resolve inflammation. researchgate.net

| Cell Type / Model | Compound | Effect | Mechanism | Source |

|---|---|---|---|---|

| Human T Lymphocytes | Calcitriol | Anti-inflammatory | Decreased IL-17, IFN-γ, TNF-α; Increased IL-10 | nih.gov |

| Psoriasis In Vitro Model | Calcitriol | Anti-inflammatory, Anti-proliferative | Inhibited T lymphocyte proliferation; Decreased IL-8 expression | researchgate.net |

| Murine Psoriasis Model | Calcipotriol | Immunomodulatory | Suppressed IL-23/Th17 axis; Induced regulatory T cells | researchgate.net |

Repression of T-cell Proliferation and Interleukin-2 Gene Expression

This compound has demonstrated significant immunomodulatory effects, particularly in the context of T-cell activity. While direct studies on its effect on Interleukin-2 (IL-2) gene expression are limited, its influence on T-cell proliferation and the broader cytokine environment suggests an indirect regulatory role.

Furthermore, vitamin D analogs, in general, have been shown to inhibit T-cell proliferation. nih.gov This inhibitory effect on T-cell growth suggests a potential modulation of the IL-2/IL-2R pathway, a critical axis for T-cell expansion. nih.govnih.gov While maxacalcitol's direct impact on the genetic expression of IL-2 requires more specific investigation, its established role in downregulating key inflammatory cytokines and promoting regulatory T-cell populations points towards a repressive effect on the signaling pathways that drive T-cell proliferation. nih.gov

Attenuation of Microglial Immune Activation

In the context of neuroinflammation, this compound has shown potential in attenuating the immune activation of microglia. Microglia, the resident immune cells of the central nervous system, can become activated in response to injury or disease, leading to the release of inflammatory mediators.

Studies using calcitriol, a closely related vitamin D analog, have demonstrated the ability to regulate microglial polarization. researchgate.net In models of neuroinflammation, calcitriol was found to mitigate the pro-inflammatory M1 phenotype of microglia and promote a shift towards the anti-inflammatory M2 phenotype. researchgate.net This shift is associated with a decrease in the production of pro-inflammatory cytokines. researchgate.net While direct studies with this compound on microglial activation are emerging, the known anti-inflammatory properties of vitamin D analogs suggest a similar mechanism of action. By modulating microglial polarization, this compound may help to dampen the inflammatory cascade within the central nervous system.

Mechanistic Studies of Anti-Fibrotic Activity in Cellular Models

This compound has been investigated for its anti-fibrotic properties in various cellular models, demonstrating its potential to counteract the pathological processes of fibrosis.

Inhibition of Fibroblast Proliferation and Collagen Synthesis

A hallmark of fibrosis is the excessive proliferation of fibroblasts and the overproduction of extracellular matrix components, primarily collagen. nih.gov Preclinical studies have shown that vitamin D analogs, including maxacalcitol, can inhibit the proliferation of fibroblasts. nih.gov This anti-proliferative effect is a key mechanism in its anti-fibrotic activity.

Furthermore, maxacalcitol has been shown to suppress collagen synthesis. nih.gov In a study on dermal fibroblasts, maxacalcitol treatment led to a significant decrease in the expression of Collagen 1 α 1 (Col1A1). nih.gov This reduction in collagen production directly addresses the excessive matrix deposition characteristic of fibrotic conditions.

| In Vitro Study on Fibroblast Activity | Compound | Effect | Reference |

| Dermal Fibroblast Proliferation | Maxacalcitol | Inhibition of proliferation | nih.gov |

| Collagen 1 α 1 (Col1A1) Expression | Maxacalcitol | Decreased expression | nih.gov |

Regulation of Periostin Expression

Periostin is a matricellular protein that plays a significant role in tissue remodeling and fibrosis. nih.gov Elevated levels of periostin are associated with fibrotic diseases. A study investigating the effect of maxacalcitol on dermal fibroblasts found that it significantly decreased the expression of periostin. nih.gov

The study also demonstrated that maxacalcitol suppressed the induction of periostin by pro-fibrotic stimuli such as Th2 cytokines and TGF-β. nih.gov This suggests that this compound can interfere with the signaling pathways that drive periostin production, further contributing to its anti-fibrotic effects.

| In Vitro Study on Periostin Regulation | Compound | Stimulus | Effect on Periostin Expression | Reference |

| Dermal Fibroblasts | Maxacalcitol | - | Decreased | nih.gov |

| Dermal Fibroblasts | Maxacalcitol | Th2 cytokines and TGF-β | Suppressed induction | nih.gov |

Neurobiological Effects in In Vitro Models

The neuroprotective potential of this compound and related vitamin D compounds has been explored in various in vitro models of neuronal injury and degeneration.

Neuroprotective Mechanisms of Action

The neuroprotective effects of vitamin D analogs are multifaceted. While direct in vitro studies specifically on this compound's neuroprotective mechanisms are part of ongoing research, the actions of its close analog, calcitriol, provide significant insights.

Impact on Amyloid-Beta Production and Degradation

Preclinical research specifically investigating the direct impact of this compound on the production and degradation of amyloid-beta peptides is not prominently available in the reviewed scientific literature. While the broader class of vitamin D compounds, including its active form calcitriol, has been studied for neuroprotective effects and potential roles in modulating neuroinflammation and amyloid-beta clearance, specific studies focusing on this compound's mechanisms in this context are lacking. nih.gov Therefore, a detailed analysis of its effects on amyloid-beta pathways cannot be provided at this time.

Ex Vivo Organ and Tissue Studies

Direct Binding and Nuclear Localization in Parathyroid Cells via Microautoradiography

A significant aspect of this compound's mechanism of action involves its direct interaction with parathyroid cells. Studies utilizing microautoradiography (mARG) have provided visual evidence of its binding and localization within these cells. In a study using a rat model of advanced secondary hyperparathyroidism, tritiated this compound (³H-OCT) was injected directly into the parathyroid gland. The mARG analysis revealed a marked concentration of silver grains within the nuclei of the parathyroid cells in the treated gland. This nuclear localization indicates that the compound specifically binds to nuclear vitamin D binding sites, including the vitamin D receptor (VDR), within the target cells. The peak radioactivity in the directly injected gland was approximately 50-fold higher than in the contralateral, untreated gland, highlighting the high concentration achieved through direct administration. oup.com

Regulation of Parathyroid Hormone Gene Expression in Organ Cultures

The primary therapeutic effect of this compound in secondary hyperparathyroidism is its ability to suppress the synthesis and secretion of parathyroid hormone (PTH). This regulatory action is exerted at the level of gene expression. In vitro studies using primary cultures of bovine parathyroid cells have demonstrated that this compound effectively decreases PTH mRNA levels. When compared to calcitriol, this compound showed a similar concentration-dependent efficacy in reducing PTH gene expression in this cell culture model. oup.com These findings confirm that this compound directly targets parathyroid cells to inhibit the transcription of the PTH gene. While these studies were conducted in primary cell cultures, they provide a strong indication of the compound's mechanism in a more complex organ culture system. oup.comnih.gov

Non-Clinical In Vivo Studies in Animal Models

Molecular and Cellular Responses in Models of Secondary Hyperparathyroidism

The efficacy of this compound has been extensively studied in animal models of secondary hyperparathyroidism (SHPT), particularly in 5/6 nephrectomized rats, which mimic the uremic conditions leading to SHPT in humans. In these models, direct injection of this compound into the parathyroid gland resulted in a marked decrease in serum intact PTH levels. nih.gov This was accompanied by significant molecular changes within the parathyroid cells, including the upregulation of both Vitamin D Receptor (VDR) and Calcium-Sensing Receptor (CaSR) expression. nih.govnih.gov The upregulation of these receptors is crucial as their decreased expression is a key factor in the resistance to medical treatment for SHPT. nih.gov Furthermore, treatment with this compound was shown to induce apoptosis in the hyperplastic parathyroid glands, leading to a regression of the enlarged gland. nih.gov These molecular and cellular responses collectively contribute to improved control of parathyroid hormone levels and can reverse the skeletal changes, such as osteitis fibrosa, associated with advanced SHPT. nih.gov

Table 1: Molecular and Cellular Effects of this compound in a Rat Model of Secondary Hyperparathyroidism

| Parameter | Observation | Reference |

| Serum Intact PTH | Markedly decreased following direct injection into the parathyroid gland. | nih.gov |

| VDR Expression | Significantly upregulated in parathyroid cells. | nih.govnih.gov |

| CaSR Expression | Significantly upregulated in parathyroid cells. | nih.govnih.gov |

| Apoptosis | Induced in hyperplastic parathyroid gland cells. | nih.gov |

| Parathyroid Gland | Regression of hyperplasia observed. | nih.gov |

| Bone Histomorphology | Significant improvements in osteitis fibrosa. | nih.gov |

Anti-tumor Mechanisms in Xenograft Models

Preclinical studies using xenograft models have explored the anti-tumor potential of this compound. In a study involving pancreatic cancer, this compound demonstrated a more significant inhibition of BxPC-3 xenograft growth in athymic mice compared to calcitriol, and it did so without inducing hypercalcemia. nih.gov The primary mechanism identified for this anti-proliferative effect was the induction of a G1 phase cell cycle arrest. nih.gov This cell cycle arrest is linked to the upregulation of the cyclin-dependent kinase inhibitors p21 and p27. nih.gov These proteins play a crucial role in blocking the transition from the G1 to the S phase of the cell cycle, thereby halting cell proliferation. nih.gov These findings suggest that this compound's anti-tumor activity is mediated through the VDR, leading to the transcriptional regulation of key cell cycle control genes.

Table 2: Anti-tumor Effects of this compound in Pancreatic Cancer Xenograft Model

| Finding | Details | Reference |

| Tumor Growth | Significantly inhibited the growth of BxPC-3 xenografts. | nih.gov |

| Cell Cycle | Caused a G1 phase cell cycle arrest. | nih.gov |

| Molecular Mechanism | Markedly upregulated the expression of p21 and p27 proteins. | nih.gov |

| Comparative Efficacy | More significant tumor growth inhibition than calcitriol. | nih.gov |

| Side Effect Profile | Did not induce hypercalcemia at effective doses. | nih.gov |

Effects in Models of Neuroinflammation and Neurodegeneration

While direct preclinical studies investigating this compound in specific models of neuroinflammation and neurodegeneration are not extensively detailed in the available literature, the established immunomodulatory properties of vitamin D analogs suggest potential efficacy in this area. Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative disorders, characterized by the activation of glial cells, the release of inflammatory mediators, and subsequent neuronal damage. mdpi.com

Standard preclinical models used to study neuroinflammation and test therapeutic agents include:

Lipopolysaccharide (LPS)-Induced Models : Systemic or direct brain injection of LPS, a component of Gram-negative bacteria, is widely used to induce a robust inflammatory response in the central nervous system (CNS). mdpi.com This response involves the activation of microglia and the production of pro-inflammatory cytokines like Interleukin-1beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov Such models are valuable for assessing the anti-inflammatory potential of test compounds. mdpi.com

Specific Toxin-Induced Models : Neurotoxins such as 6-hydroxydopamine (6-OHDA) are used to create models that mimic the dopaminergic neuron loss seen in Parkinson's disease, a process closely linked with neuroinflammation. nih.gov

Genetically Modified Models : Transgenic mouse models that overexpress proteins associated with neurodegenerative diseases, such as the APP/PS1 model for Alzheimer's disease, develop age-dependent pathology that includes a chronic neuroinflammatory component. nih.gov Studies in these models can evaluate an agent's ability to modify disease-related inflammation and its consequences. nih.gov

Given that vitamin D analogs can modulate immune responses, these preclinical platforms represent relevant systems for future investigations into the neuroprotective effects of this compound.

Modulation of Scleroderma Pathogenesis in Animal Models

Systemic sclerosis (scleroderma) is an autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system activation. inotiv.comclinexprheumatol.org The most widely utilized preclinical model to study these pathologies is the bleomycin-induced scleroderma model. inotiv.comclinexprheumatol.orgnih.gov In this model, repeated subcutaneous injections of the glycopeptide antibiotic bleomycin (B88199) induce dermal injury, which activates an inflammatory cascade leading to the excessive deposition of extracellular matrix proteins, like collagen, resulting in skin fibrosis that mimics the human disease. inotiv.comnih.gov

While direct studies on this compound in this model are not specified, research on other vitamin D analogs provides strong evidence for their anti-fibrotic potential. These compounds are investigated for their ability to interfere with key fibrotic pathways. For instance, the Wnt/β-catenin signaling pathway, which is activated in dermal fibrosis, is a target for vitamin D analogs. nih.gov Paricalcitol, a synthetic vitamin D analog, has been shown to decrease dermal thickness and the expression of Wnt-2 and axin-1 mRNA in a bleomycin-induced scleroderma model, indicating inhibition of this pro-fibrotic pathway. nih.gov

The table below summarizes findings from studies using various vitamin D analogs in the bleomycin-induced fibrosis model, highlighting their potential mechanisms of action relevant to scleroderma pathogenesis.

| Compound | Model | Key Findings | Potential Mechanism | Citation |

| Calcipotriol | Bleomycin-induced skin fibrosis in mice | Significantly reduced skin fibrosis and hydroxyproline (B1673980) content. | Reduces TGF-β pro-fibrotic signaling in dermal fibroblasts. | researchgate.net |

| Paricalcitol | Bleomycin-induced scleroderma in mice | Decreased dermal fibrosis and dermal Wnt-2 and axin-1 mRNA expressions. | Inhibits the Wnt/β-catenin signaling pathway. | nih.gov |

| 17,20S(OH)2pD | Bleomycin-induced skin fibrosis in mice | Suppressed total collagen production, dermal thickness, and decreased MCP-1 and Gli-2 expression. | Modulates mediators of fibrosis and inflammation. | mdpi.com |

These studies collectively suggest that vitamin D receptor agonists, like this compound, are promising candidates for modulating scleroderma pathogenesis by targeting inflammation and key signaling pathways that drive fibrosis. nih.govresearchgate.netmdpi.com

In Vivo Gene Expression Analysis in Target Tissues

This compound, like other vitamin D analogs, exerts its biological effects by binding to the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. nih.govresearchgate.net The VDR forms a complex with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their expression. researchgate.netnih.gov

In vivo studies using the parent compound, 1,25-dihydroxyvitamin D3 (calcitriol), or Maxacalcitol itself have identified a range of target genes in various tissues, demonstrating the compound's regulatory role in calcium homeostasis, bone metabolism, and immune function.

Parathyroid Gland : Direct injection of Maxacalcitol into the parathyroid glands of uremic rats led to the upregulation of both VDR and Ca-sensing receptor (CaSR) expression, which is crucial for suppressing parathyroid hormone levels in secondary hyperparathyroidism. nih.gov

Intestine : In rats, administration of calcitriol strongly induces genes involved in transcellular calcium transport. nih.gov The most significantly affected gene is CYP24 (97-fold increase), which encodes the enzyme that catabolizes vitamin D, acting as a negative feedback mechanism. nih.gov Key calcium transport genes, including TRPV5, TRPV6, and calbindin D9k, are also upregulated. nih.gov

Bone : In mouse vertebrae, calcitriol regulates genes highly related to bone metabolism. nih.gov It influences the Wnt signaling pathway, a critical regulator of bone homeostasis, by affecting the expression of Wnt inhibitors. nih.gov

Muscle : In a mouse model of myotonic dystrophy, calcitriol was shown to elevate the expression of Mbnl1 mRNA and protein in skeletal muscle, helping to correct aberrant splicing events associated with the disease. nih.gov

The table below details key genes regulated by vitamin D analogs in vivo.

| Gene | Tissue | Animal Model | Regulation | Function | Citation |

| CYP24 | Duodenum | Rat | Upregulated (97-fold) | Vitamin D catabolism, negative feedback | nih.gov |

| TRPV6 | Duodenum | Rat | Upregulated | Apical calcium channel, absorption | nih.gov |

| Calbindin D9k | Duodenum | Rat | Upregulated | Intracellular calcium transport | nih.gov |

| VDR | Parathyroid | Uremic Rat | Upregulated | Vitamin D Receptor | nih.gov |

| CaSR | Parathyroid | Uremic Rat | Upregulated | Calcium-Sensing Receptor | nih.gov |

| Mbnl1 | Skeletal Muscle | Mouse | Upregulated (~3-fold) | Splicing factor | nih.gov |

| Wnt Inhibitors | Bone | Mouse | Regulated | Modulation of bone metabolism | nih.gov |

These findings demonstrate the widespread effects of VDR activation on gene expression in various target tissues, underpinning the therapeutic potential of compounds like this compound.

Receptor Occupancy and Tissue Distribution Studies (e.g., Microautoradiography)

Understanding the distribution of a drug in target tissues and its engagement with its receptor is fundamental to preclinical evaluation. Microautoradiography (MARG) is a high-resolution imaging technique that provides spatial localization of radiolabeled drugs at the tissue and cellular level, offering insight into in vivo receptor binding. nih.govnih.gov

A study using the radiolabeled vitamin D analog [3H]1,24(OH)2D3 (tacalcitol) in rats provides a clear example of the data obtained from such studies. nih.gov Following topical application, MARG revealed a high concentration of the compound in the stratum corneum, the epidermis, and around hair follicles at 1, 8, and 24 hours post-application. nih.gov This demonstrates two primary routes of percutaneous absorption: one through the stratum corneum and epidermis into microvessels, and another through hair follicles into the bloodstream. nih.gov Such studies confirm that the drug reaches its target cells, such as epidermal keratinocytes, where it can act on the VDR. nih.gov Similarly, tape-stripping methods have been used to quantify the concentration of Maxacalcitol in the stratum corneum over time, showing it reaches a steady state approximately 4 hours after application. nih.gov

Receptor occupancy (RO) assays are used to provide a quantitative measure of the engagement of a drug with its target receptor. nih.govnih.gov These assays are critical for understanding the pharmacokinetic-pharmacodynamic relationship. nih.gov For a drug like this compound, an RO assay would measure the percentage of VDRs in a given tissue that are bound by the compound at various time points after administration. While specific RO data for this compound is not detailed, the principle involves using labeled ligands to quantify free versus bound receptors, providing crucial information for dose selection in clinical trials. nih.gov

Comparative Metabolism and Pharmacokinetics in Preclinical Species

The study of pharmacokinetics (PK)—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—across different preclinical species is essential for predicting its behavior in humans. nih.gov Interspecies differences in drug metabolism are a major factor accounting for variations in PK and pharmacodynamic responses. nih.govresearchgate.net

For vitamin D analogs, metabolism is a key determinant of their activity and potential for side effects. Maxacalcitol is known to be metabolized by the enzymes CYP24 and CYP3A4. nih.gov Preclinical studies comparing the metabolic stability of Maxacalcitol in liver cells from different species provide valuable data. An in vitro study using cryopreserved hepatocytes showed that Maxacalcitol is significantly more stable than the analog calcipotriol in both rat and human liver cells. researchgate.net This lower clearance rate suggests a potentially longer duration of action.

The table below presents the comparative metabolic stability of Maxacalcitol and Calcipotriol.

| Compound | Species | Intrinsic Clearance (CLint,H) (mL/min/10^6 cells) | Relative Stability | Citation |

| Maxacalcitol | Rat | 0.0485 | High | researchgate.net |

| Calcipotriol | Rat | 2.06 | Low | researchgate.net |

| Maxacalcitol | Human | Not specified | High | researchgate.net |

| Calcipotriol | Human | 1.48 | Low | researchgate.net |

Advanced Synthesis and Structural Biology of 1beta Maxacalcitol

Chemical Synthesis Methodologies and Strategies

The creation of 1beta-Maxacalcitol and its analogs is a testament to the ingenuity of modern synthetic organic chemistry. Researchers have devised various routes that not only allow for the efficient construction of the core molecule but also provide the flexibility to introduce specific modifications for tailored biological activities.

Stereoselective Synthetic Approaches

The synthesis of this compound, a molecule with multiple stereocenters, demands a high degree of stereocontrol. A convergent synthesis strategy is often employed, where the A-ring and the CD-ring systems are constructed separately and then coupled.

A notable industrial synthesis of Maxacalcitol (B1676222), the 22-oxa-analog of 1α,25-dihydroxyvitamin D3, commences with 1α-hydroxydehydroepiandrosterone. nih.govresearchgate.net This multi-step process involves several key transformations:

Introduction of the 7,8-double bond: This is typically achieved through a sequence of reactions involving bromination with N-bromosuccinimide (NBS) followed by dehydrobromination. researchgate.net

Side-chain construction: A Wittig reaction is often utilized to elongate the side chain. researchgate.net

Formation of the triene system: A crucial photochemical reaction is employed to generate the conjugated triene system characteristic of vitamin D compounds. This is followed by a thermal isomerization to yield the final product. nih.govresearchgate.net

The stereochemistry of the hydroxyl groups on the A-ring and the side chain is critical for biological activity. Stereoselective reduction of a C-20 ketone on the CD-ring is a key step in establishing the correct configuration of the side chain. researchgate.net Furthermore, enzymatic hydrolysis has been explored for the efficient synthesis of monoacylated A-ring precursors, offering a high degree of selectivity. For instance, Candida antarctica lipase (B570770) A (CAL-A) can selectively hydrolyze the C-5 acetate (B1210297) ester in trans diester precursors. medchemexpress.com

A convergent approach for the total synthesis of calcipotriol (B1668217), another vitamin D analog, highlights the modular nature of these syntheses. This strategy allows for the late-stage installation of the side chain, providing a versatile platform for creating a variety of analogs. nih.gov

Development of Novel Synthetic Routes for this compound Analogs

The quest for vitamin D analogs with improved therapeutic profiles has spurred the development of innovative synthetic routes. These methods aim to modify the structure of this compound to fine-tune its biological activity, often by altering the side chain.

One approach involves the synthesis of analogs with sulfur-containing side chains. This modification can significantly impact the biological properties of the resulting compound. nih.gov Similarly, the synthesis of 19-norcalcitriol analogs with elongated side chains containing nitrogen has been pursued to explore new structure-activity relationships. nih.gov These syntheses often rely on a convergent strategy, coupling a modified CD-ring fragment (a Grundmann ketone analog) with an A-ring precursor using methods like the Wittig-Horner reaction. nih.gov

The development of routes to analogs with modified A-rings has also been a focus. For example, convenient synthetic pathways to 1α-amino-25-hydroxyvitamin D3 and 3β-amino-3-deoxy-1α,25-dihydroxyvitamin D3 have been established. nih.gov These syntheses often utilize enzymatic resolutions and Mitsunobu reactions to introduce the desired functionalities with high stereoselectivity.

The following table summarizes some of the key synthetic strategies and the types of analogs produced:

| Synthetic Strategy | Key Reactions | Analog Type | Reference |

| Industrial Synthesis | Wittig reaction, Photochemical isomerization | Maxacalcitol | nih.govresearchgate.net |

| Convergent Synthesis | Wittig-Horner reaction | 19-norcalcitriol analogs | nih.gov |

| Enzymatic Hydrolysis | Lipase-mediated hydrolysis | A-ring precursors | medchemexpress.com |

| Side-chain Modification | Introduction of heteroatoms | Sulfur-containing analogs | nih.gov |

Structure-Activity Relationships of this compound and Related Analogs

The biological effects of this compound and its analogs are intimately linked to their three-dimensional structure and how they interact with the vitamin D receptor (VDR). Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

Structural Determinants of VDR Binding Affinity and Selectivity

The affinity of a vitamin D analog for the VDR is a key determinant of its potency. The orientation of the hydroxyl groups, particularly at the 1α and 25 positions, is critical for high-affinity binding. The 1β-hydroxyl group in this compound leads to a reduced binding affinity for the VDR compared to its 1α-counterpart, calcitriol (B1668218). researchgate.net

Modifications to the side chain also play a significant role in VDR binding. For instance, the introduction of bulky groups or alterations in the length and flexibility of the side chain can either enhance or diminish VDR affinity. nih.gov Studies with various analogs have shown that the VDR ligand-binding pocket can accommodate a range of side-chain modifications. researchgate.net

The following table provides a qualitative comparison of the VDR binding affinity of different vitamin D analogs:

| Compound | VDR Binding Affinity (Relative to Calcitriol) | Reference |

| Calcitriol (1α,25-dihydroxyvitamin D3) | High | researchgate.net |

| 1beta,25-dihydroxyvitamin D3 | Reduced | researchgate.net |

| Maxacalcitol (22-oxa-1α,25-dihydroxyvitamin D3) | High | medchemexpress.com |

| Analogs with modified side chains | Variable (can be higher or lower) | nih.gov |

Molecular Modifications for Tuned Biological Actions

A primary goal in the development of vitamin D analogs is to separate the desirable therapeutic effects (e.g., anti-proliferative, anti-inflammatory) from the undesirable hypercalcemic effects. Molecular modifications are the key to achieving this "tuned" biological action.

The introduction of an oxygen atom at the C-22 position in the side chain, as seen in Maxacalcitol, is a classic example of a modification that reduces calcemic activity. medchemexpress.com This is thought to be due to altered metabolism and a different interaction with the vitamin D binding protein (DBP) and the VDR.

Other modifications that have been explored to tune biological activity include:

Introduction of phosphonate (B1237965) groups: Alkynylphosphonate analogs have been shown to retain potent antitumor effects while lacking hypercalcemic activity. nih.gov

Alterations to the A-ring: Modifications at the C-2 position have been shown to influence the biological profile.

Changes in the triene system: The synthesis of 19-nor analogs, where the C-19 methylene (B1212753) group is removed, has led to compounds with unique biological properties. nih.gov

These modifications can influence not only the binding to the VDR but also the subsequent conformational changes in the receptor that are necessary for the recruitment of co-activator or co-repressor proteins, thus modulating the downstream genetic response.

Computational Modeling and Molecular Dynamics Simulations

Ligand-VDR Docking Simulations

Molecular docking simulations are pivotal in predicting the preferred binding orientation of a ligand within the VDR's ligand-binding pocket (LBP) and in estimating the strength of the interaction. In a comparative molecular docking study, the binding modes of Maxacalcitol and its parent compound, Calcitriol, were analyzed to understand their interaction with the VDR. tandfonline.com

The simulations revealed that both Maxacalcitol and Calcitriol occupy the same binding pocket within the VDR. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues lining the LBP. For Maxacalcitol, the analysis of its docked conformation provides details on the specific interactions that stabilize the complex.

Key Interacting Residues in the VDR Ligand-Binding Pocket:

A crucial aspect of the docking analysis is the identification of amino acid residues that form direct contacts with the ligand. These interactions are fundamental to the ligand's ability to induce the conformational changes in the VDR necessary for its transcriptional activity. Studies on various VDR agonists have identified a conserved set of interacting residues. researchgate.netresearchgate.net While specific data for this compound is extrapolated from studies on Maxacalcitol and other VDR ligands, the key interactions are expected to be similar.

Table 1: Predicted Interactions between Maxacalcitol and VDR from Docking Simulations

| Interacting VDR Residue | Type of Interaction |

| Ser237 | Hydrogen Bond |

| Arg274 | Hydrogen Bond |

| Ser278 | Hydrogen Bond |

| His305 | Hydrogen Bond |

| His397 | Hydrogen Bond |

| Tyr143 | Hydrophobic |

| Leu227 | Hydrophobic |

| Trp286 | Hydrophobic |

| Val418 | Hydrophobic |

This table is generated based on typical VDR-ligand interactions and findings from studies on Maxacalcitol and other vitamin D analogs. tandfonline.comresearchgate.netresearchgate.net

Prediction of Binding Free Energies and Stability

Beyond identifying the binding pose, computational methods can also predict the binding free energy of the ligand-VDR complex, which is a theoretical measure of binding affinity. A lower binding free energy generally corresponds to a higher affinity. In silico analyses comparing Maxacalcitol and Calcitriol have been performed to understand their relative affinities for the VDR. tandfonline.com

Table 2: Comparative Binding Energy Analysis

| Ligand | Predicted Binding Energy (kcal/mol) |

| Calcitriol | -10.5 |

| Maxacalcitol | -9.8 |

Data derived from in silico molecular docking and simulation analysis. tandfonline.com

The predicted binding energies from docking studies suggest that Maxacalcitol has a high affinity for the VDR, comparable to that of Calcitriol. tandfonline.com While there is a slight difference in the calculated energies, both compounds are predicted to bind strongly to the receptor. This high affinity is a prerequisite for their biological function. The stability of the Maxacalcitol-VDR complex, as inferred from simulation studies, further supports its role as a potent VDR agonist. tandfonline.com The subtle differences in binding energy and interaction patterns may contribute to the reported differences in their biological profiles, such as Maxacalcitol's lower hypercalcemic activity compared to Calcitriol. tandfonline.com

Vitamin D Receptor Vdr Biology and 1beta Maxacalcitol

Tissue-Specific VDR Expression and Regulation

The biological activity of 1beta-Maxacalcitol is intrinsically linked to the expression levels of its target, the VDR, which vary significantly across different tissues. oup.comnih.gov Tissues classically associated with calcium and phosphate (B84403) homeostasis, such as the intestine, kidney, bone, and parathyroid glands, exhibit high levels of VDR expression. nih.gov However, the VDR is now known to be present in a wide array of other cell types, including keratinocytes, immune cells (such as T and B lymphocytes, macrophages, and dendritic cells), and cells of the cardiovascular system, reflecting the pleiotropic effects of vitamin D. nih.gov

The regulation of VDR expression is a complex process influenced by various factors, leading to tissue-specific responses. oup.com Vitamin D itself, and its analogs like this compound, can upregulate VDR expression in some tissues, a mechanism that can enhance cellular responsiveness to the ligand. oup.comnih.gov This autoregulation is a key feature of the vitamin D endocrine system.

Furthermore, dietary factors such as calcium can modulate VDR expression in a tissue-specific manner. oup.comnih.gov For example, in rats, vitamin D deficiency leads to a decrease in VDR mRNA in the epidermis, kidney, and duodenum. nih.gov While both vitamin D and calcium supplementation can restore epidermal VDR mRNA levels, only a calcium-lactose diet increases duodenal VDR mRNA, and neither restores kidney VDR mRNA content. nih.gov This highlights the distinct regulatory mechanisms at play in different tissues. oup.com

In the skin, VDR expression is also linked to the differentiation state of keratinocytes. oup.com Studies have shown that VDR protein levels vary with keratinocyte differentiation, suggesting a role for the VDR in regulating this process. oup.com The expression of VDR in psoriatic lesions has been a subject of interest, with some studies reporting altered expression compared to healthy skin, which can be modulated by treatments. mdpi.com Given that this compound is used in the treatment of skin conditions, its efficacy is likely influenced by the local regulation of VDR expression within the skin.

Table 2: VDR Expression and Regulation in Selected Tissues

| Tissue | VDR Expression Level | Key Regulators of VDR Expression | Relevance to this compound Action |

|---|---|---|---|

| Intestine (Duodenum) | High nih.gov | Upregulated by calcium; decreased by vitamin D deficiency. oup.comnih.gov | Mediates the effects of this compound on calcium absorption. |

| Kidney | High nih.gov | Decreased by vitamin D deficiency; regulation is distinct from the intestine. oup.comnih.gov | Important for the regulation of calcium and phosphate homeostasis by this compound. |

| Skin (Keratinocytes) | Present nih.gov | Upregulated by vitamin D and calcium; linked to cell differentiation. oup.comnih.gov | Crucial for the therapeutic effects of topical this compound in skin disorders like psoriasis. |

| Immune Cells (T-cells, B-cells, etc.) | Present nih.gov | Regulated by signaling pathways such as those involving Toll-like receptors (TLRs). nih.gov | Underpins the immunomodulatory effects of this compound. |

| Bone (Osteoblasts) | High nih.gov | Regulated by various hormones and local factors. | Mediates the effects of this compound on bone metabolism and mineralization. |

Interplay with Retinoid X Receptor (RXR) Variants

The genomic actions of this compound are mediated through the VDR, which functions as a ligand-activated transcription factor. A critical step in this process is the formation of a heterodimer between the VDR and the Retinoid X Receptor (RXR). nih.govmdpi.com This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.comnih.gov

The RXR family consists of three main isoforms: RXRα, RXRβ, and RXRγ, each encoded by a different gene. nih.gov These isoforms have distinct tissue distribution patterns, which can influence the nature of the VDR-RXR heterodimer and, consequently, the cellular response to VDR ligands. nih.gov For instance, RXRα is predominantly expressed in the liver, kidney, intestine, and skin. nih.gov The formation of the VDR-RXR heterodimer is a prerequisite for high-affinity binding to most VDREs. researchgate.net

The interaction between VDR and RXR is complex and can be influenced by the ligands for both receptors. The VDR-RXR heterodimer is generally considered a "non-permissive" heterodimer, meaning that it is primarily activated by the VDR ligand (e.g., this compound), and the RXR ligand (a rexinoid) has little to no activity on its own. nih.gov However, some studies suggest that under certain conditions or with specific receptor variants, the heterodimer can exhibit "conditional permissivity," where the RXR ligand can enhance the transcriptional activity induced by the VDR ligand. nih.gov This suggests a potential for synergistic effects between VDR agonists and RXR ligands. nih.gov

While there is a lack of specific research on how different RXR variants might uniquely interact with the this compound-bound VDR, the differential expression of RXR isoforms across tissues implies that the composition of the VDR-RXR heterodimer could be a determinant of the tissue-specific actions of this compound. The specific RXR isoform present in a given cell type may influence the stability of the heterodimer, its DNA binding affinity, and its interaction with co-regulators, thereby fine-tuning the transcriptional response to this compound.

Dynamics of VDR Co-regulator (Coactivator/Corepressor) Recruitment

The transcriptional activity of the this compound-bound VDR-RXR heterodimer is ultimately determined by the recruitment of large multi-protein complexes known as co-regulators. These co-regulators can be broadly classified as co-activators, which enhance gene transcription, and co-repressors, which inhibit it. nih.govnih.gov

In the absence of a ligand, the VDR-RXR heterodimer can be associated with co-repressor complexes, which include proteins like the Nuclear Receptor Co-repressor (NCoR) and the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). nih.govresearchgate.net These co-repressors recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression. nih.gov

Upon binding of an agonist like this compound, the VDR undergoes a conformational change. This change is critical as it facilitates the dissociation of co-repressors and the recruitment of co-activator complexes. acs.org A key event in this process is the repositioning of helix 12 in the ligand-binding domain of the VDR, which creates a binding surface for co-activators. nih.govacs.org

The primary family of co-activators that interact with the VDR are the p160/Steroid Receptor Co-activator (SRC) family, which includes SRC-1, SRC-2 (also known as TIF2 or GRIP1), and SRC-3 (also known as AIB1 or RAC3). nih.gov These co-activators possess histone acetyltransferase (HAT) activity or recruit other proteins with HAT activity, such as CBP/p300. nih.gov Histone acetylation leads to a more relaxed chromatin structure, making the DNA more accessible to the transcriptional machinery.

Following the initial recruitment of SRCs, another large co-activator complex known as the Vitamin D Receptor Interacting Protein (DRIP) complex, or Mediator, is thought to be recruited. nih.gov The DRIP205 subunit of this complex directly interacts with the VDR and serves to bridge the VDR-RXR heterodimer with the general transcription machinery, including RNA polymerase II, to initiate transcription. nih.gov

The recruitment of these co-regulators is a dynamic and sequential process. nih.gov The specific co-activators recruited can be gene- and cell-type specific, providing another layer of regulation for the diverse biological effects of VDR agonists. While specific studies on the co-regulator recruitment profile induced by this compound are not extensively documented, as a potent VDR agonist, it is expected to efficiently promote the dissociation of co-repressors and the recruitment of co-activator complexes, leading to the robust transcription of target genes. The subtle differences in the conformation of the VDR induced by different ligands could potentially lead to differential co-regulator recruitment, which might explain the varying biological profiles of different vitamin D analogs.

Table 3: Key Co-regulators of the Vitamin D Receptor

| Co-regulator Type | Examples | Function | Interaction with this compound-bound VDR (Presumed) |

|---|---|---|---|

| Co-repressors | NCoR, SMRT nih.gov | Recruit histone deacetylases (HDACs) to repress gene transcription in the absence of a ligand. nih.gov | Binding of this compound induces their dissociation from the VDR. |

| Co-activators | p160/SRC family (SRC-1, SRC-2, SRC-3) nih.gov | Possess or recruit histone acetyltransferases (HATs) to decondense chromatin and enhance transcription. nih.gov | Recruited to the this compound-bound VDR, initiating transcriptional activation. |

| DRIP/Mediator Complex (e.g., DRIP205) nih.gov | Acts as a bridge between the VDR-RXR heterodimer and the basal transcription machinery. nih.gov | Recruited to the activated VDR to facilitate the initiation of transcription. |

Ligand Receptor Binding Kinetics and Pharmacodynamics of 1beta Maxacalcitol

Quantitative Analysis of VDR Binding Kinetics

The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association and dissociation, which ultimately determine the affinity and the extent of receptor occupancy at equilibrium.

The association rate constant (k_on) quantifies the speed at which a ligand binds to its receptor, while the dissociation rate constant (k_off) measures the rate at which the ligand-receptor complex breaks apart. These kinetic parameters are crucial determinants of a drug's duration of action and its efficacy in dynamic in vivo systems where drug concentrations fluctuate.

While specific numerical values for the k_on and k_off of 1beta-Maxacalcitol with the VDR are not extensively detailed in publicly available literature, its kinetic profile can be inferred from comparative studies with other vitamin D analogs. For instance, ligands with a slow k_off tend to exhibit prolonged receptor occupancy, which can translate to a longer duration of biological effect, even after the circulating concentration of the ligand has decreased. Conversely, a rapid k_on can contribute to a sustained response through efficient receptor binding and potential rebinding to adjacent receptors, particularly within the crowded cellular environment.

The equilibrium dissociation constant (K_d) is a definitive measure of the affinity of a ligand for its receptor, calculated as the ratio of the k_off to k_on (k_off/k_on). A lower K_d value signifies a higher binding affinity.

Competitive binding assays are commonly used to determine the relative affinity of a ligand. In these assays, the concentration of an unlabeled ligand required to displace 50% of a radiolabeled reference ligand (like 1,25-dihydroxyvitamin D3) from the receptor is measured (IC50 value). Studies have shown that this compound, also referred to as 1beta,25D, possesses a reduced affinity for the VDR when compared to the natural, high-affinity ligand, 1,25-dihydroxyvitamin D3 (calcitriol). researchgate.net This indicates that this compound has a higher K_d value than calcitriol (B1668218).

Receptor occupancy, the fraction of receptors bound by a ligand at any given time, is directly dependent on the ligand's concentration and its K_d. mdpi.com Due to its lower binding affinity, a higher concentration of this compound is necessary to achieve the same degree of VDR occupancy as calcitriol.

| Compound | Relative VDR Binding Affinity (Compared to Calcitriol) | Reference |

|---|---|---|

| 1,25-dihydroxyvitamin D3 (Calcitriol) | 100% | researchgate.net |

| Maxacalcitol (B1676222) (OCT) | Comparable to Calcitriol | researchgate.net |

| 1beta,25-dihydroxyvitamin D3 (1beta,25D) | Reduced | researchgate.net |

| 25-hydroxyvitamin D3 | ~2% |

Saturation binding experiments provide a graphical representation of ligand-receptor interactions. In these assays, a fixed concentration of receptors is incubated with increasing concentrations of a radiolabeled ligand until the binding sites become saturated. The resulting plot of bound ligand versus ligand concentration is typically a rectangular hyperbola.

From this curve, two key parameters can be derived:

Bmax : The maximum number of binding sites, representing the total concentration of receptors in the sample.

Kd : The equilibrium dissociation constant, which corresponds to the ligand concentration required to occupy 50% of the available receptors (i.e., 50% of Bmax).

While a specific saturation binding curve for this compound is not presented, its theoretical curve would reflect its known binding characteristics. It would be expected to reach the same Bmax as high-affinity ligands like calcitriol, as they bind to the same receptor population. However, the curve for this compound would be shifted to the right, indicating that a higher concentration of the ligand is needed to achieve half-maximal saturation, which is consistent with its lower binding affinity (higher K_d). researchgate.net

Factors Influencing Binding Dynamics

The binding of this compound to the VDR does not occur in isolation. It is influenced by other molecular interactions, including allosteric modulation of the receptor and the ligand's behavior within the cellular environment.

The function of the VDR is critically dependent on allosteric regulation, where binding at one site affects the properties of a distant site on the same protein. A primary allosteric modulator of VDR is the retinoid X receptor (RXR), with which VDR forms a heterodimer to regulate gene transcription. mdpi.comnih.gov

The binding of an agonist ligand, such as 1,25-dihydroxyvitamin D3, to the VDR's ligand-binding pocket (LBP) induces a significant conformational change in the receptor. nih.gov This allosteric effect stabilizes the heterodimer and enhances its affinity for specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. nih.gov Conversely, the binding of a ligand to RXR, such as 9-cis-retinoic acid, can allosterically inhibit the VDR-RXR heterodimer's interaction with the VDRE. nih.gov Therefore, the binding dynamics and subsequent transcriptional activity of this compound are modulated not only by its direct interaction with the VDR but also by the presence and binding status of RXR, its heterodimeric partner. This complex interplay allows for fine-tuning of the vitamin D signaling pathway. mdpi.com

As a lipid-soluble secosteroid, this compound must traverse cellular membranes to reach the nuclear VDR. The interaction of vitamin D analogs with the plasma membrane and other cellular lipid bilayers can influence their bioavailability and signaling activity. nih.gov The lipid composition of the membrane, including the presence of specialized domains like lipid rafts, can affect the partitioning and local concentration of the ligand, potentially creating a reservoir near the cell surface. nih.gov

Mechanistic Insights from Kinetic Selectivity Studies